2-(2-Methoxyphenyl)cyclohexan-1-ol
Description
2-(2-Methoxyphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a methoxy-substituted phenyl group at the 2-position of the cyclohexane ring. The methoxy group at the phenyl ring’s ortho position likely influences its electronic and steric properties, affecting solubility, reactivity, and biological interactions. Cyclohexanol derivatives are often studied for their conformational flexibility and utility as intermediates in synthesizing complex molecules, such as serotonin receptor ligands (e.g., 18F-Mefway in ) or neuroactive compounds (e.g., NBOMe derivatives in ).
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10,12,14H,2,4,6,8H2,1H3 |
InChI Key |
DKVQYXQUDPEHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCC2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Analogs of 2-(2-Methoxyphenyl)cyclohexan-1-ol
Key Observations:
The isopropyl group in rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol introduces steric bulk, which may reduce solubility but improve lipid membrane permeability.
Functional Group Modifications: Replacement of the hydroxyl group in this compound with a ketone (as in 2-[(2-methoxyphenyl)methyl]cyclohexanone) reduces hydrogen-bonding capacity, altering reactivity in oxidation or reduction reactions. Esterification (e.g., Carvyl propionate) enhances volatility, making such derivatives suitable for flavor or fragrance applications.
Key Insights:
- Steric Effects : The trimethylsilyl group in 2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol disrupts planarity, affecting ring conformation and reaction pathways.
- Double Bond Influence: Cyclohexenol derivatives (e.g., 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol) exhibit reduced conformational flexibility compared to cyclohexanols, impacting their stability and interaction with biological targets.
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